N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrrolidinone and a benzenesulfonamide group, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Attachment of the Ethyl Group: The chlorinated indole is reacted with ethylamine to form the N-[2-(5-chloro-1H-indol-3-yl)ethyl] intermediate.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately through the reaction of succinic anhydride with ammonia or an amine.
Coupling Reaction: The final step involves coupling the N-[2-(5-chloro-1H-indol-3-yl)ethyl] intermediate with the pyrrolidinone and benzenesulfonamide groups using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group in the pyrrolidinone ring.
Substitution: The chlorine atom in the indole ring can be substituted with various nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a tool compound to study the role of indole derivatives in various biological processes.
Pharmaceutical Development: The compound is explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like kinases and proteases, which play crucial roles in cell signaling and proliferation.
Pathway Modulation: It modulates signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Receptor Binding: The indole moiety allows the compound to bind to specific receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Similar structure but lacks the chlorine atom at the 5-position.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
- The presence of the chlorine atom at the 5-position of the indole ring enhances the compound’s biological activity and specificity compared to its analogs.
- The combination of the indole, pyrrolidinone, and benzenesulfonamide moieties provides a unique scaffold for drug development, offering multiple points of interaction with biological targets.
Properties
Molecular Formula |
C20H20ClN3O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H20ClN3O3S/c21-15-3-8-19-18(12-15)14(13-22-19)9-10-23-28(26,27)17-6-4-16(5-7-17)24-11-1-2-20(24)25/h3-8,12-13,22-23H,1-2,9-11H2 |
InChI Key |
CPKQXURGPWLFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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